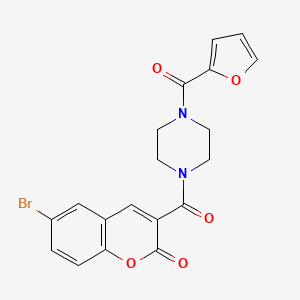
1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride is a synthetic compound often explored in various fields of chemical and pharmaceutical research. Known for its distinct structural attributes, this compound holds potential in medical applications and synthetic organic chemistry due to its complex molecular configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride typically involves a multi-step process:
Initial Formation: : Begin with the creation of 6-methyl-3,4-dihydro-1H-carbazole through a cyclization reaction.
Alkylation: : Introduce a propan-2-ol group via an alkylation reaction.
Amidation: : Connect the tert-butylamino group through amidation under controlled conditions, often using a catalyst to facilitate the reaction.
Hydrochloride Formation: : The final compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production focuses on optimizing the yield and purity of the compound. This is achieved through:
Batch Processes: : Using large reactors to perform the multi-step reactions sequentially.
Continuous Flow Chemistry: : Modern techniques involve continuous flow processes that enhance efficiency and safety, reducing reaction times and improving scalability.
Purification: : Employing advanced chromatographic techniques to ensure high purity levels required for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation at the tert-butylamino group or the carbazole ring, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions typically target the carbazole ring, using agents such as lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the carbazole or tert-butylamino sites, with reagents like alkyl halides or strong bases/acids.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, under mild to moderate temperatures.
Reduction: : Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: : Alkyl halides, sulfonates, with appropriate bases/acids to catalyze the reaction.
Major Products Formed
Oxidation: : Potential formation of ketones or aldehydes.
Reduction: : Production of fully or partially reduced carbazole derivatives.
Substitution: : Substituted carbazole or tert-butylamino derivatives, depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride finds extensive applications in:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological receptors and enzymes.
Medicine: : Explored for its potential use in therapeutic formulations, particularly in cardiovascular and neurological research.
Industry: : Utilized in the development of novel materials and catalysis.
Wirkmechanismus
The compound's mechanism of action involves:
Molecular Targets: : Interaction with specific receptors or enzymes in the biological system.
Pathways Involved: : It may influence biochemical pathways related to signal transduction or metabolic regulation, depending on its structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects
1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride stands out due to its unique combination of a carbazole ring with a tert-butylamino group, which imparts distinct physicochemical properties.
Similar Compounds
1-(tert-butylamino)-3-(6-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride: : Shares a similar backbone but with a chlorine atom substitution, affecting its reactivity and application.
1-(tert-butylamino)-3-(6-fluoro-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride: : Incorporates a fluorine atom, resulting in different chemical properties and potential biological interactions.
Conclusion
This compound is a compound of significant interest in multiple scientific domains due to its complex structure and versatile applications. Its synthetic pathways, chemical reactivity, and potential in various fields make it a noteworthy subject for ongoing research and industrial application.
Eigenschaften
IUPAC Name |
1-(tert-butylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O.ClH/c1-14-9-10-19-17(11-14)16-7-5-6-8-18(16)22(19)13-15(23)12-21-20(2,3)4;/h9-11,15,21,23H,5-8,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLLYLJNUIFFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2500547.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2500550.png)

![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2500554.png)

![2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500556.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2500559.png)
![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)

![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2500568.png)
![(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2500569.png)
